3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester is an organic compound with a complex structure that includes a thiophene ring, carboxylic acid groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester
- 3-Thiophenecarboxylic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-4,5-dimethyl-, ethyl ester
- 3-Methyl-2-thiophenecarboxylic acid
Uniqueness
What sets 3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOFRIDGPNJENE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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